molecular formula C16H14N4O2S B2561345 N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 923145-67-9

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2561345
CAS RN: 923145-67-9
M. Wt: 326.37
InChI Key: WSHUFPXLFOTIEQ-UHFFFAOYSA-N
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Description

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, also known as PTAA, is a compound that has gained attention due to its potential applications in scientific research. PTAA is a thioacetamide derivative that has shown promising results in various studies, making it a subject of interest for researchers in different fields.

Scientific Research Applications

Synthesis and Biological Assessment

Research on related compounds includes the synthesis and biological assessment of heterocyclic compounds bearing the 1,2,4-oxadiazole cycle. These compounds, including variations of the mentioned chemical structure, have shown a variety of interesting biological properties. For example, Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, demonstrating the potential for creating diverse functionalized triazolo[4,3-a]pyridine derivatives with significant biological activities (Karpina et al., 2019).

Antimicrobial Activity

Another application is in the development of antimicrobial agents. For instance, Fahim and Ismael (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity. This research highlights the potential for using similar structures in designing new antimicrobial drugs (Fahim & Ismael, 2019).

Metabolic Stability Improvements

In pharmacology, the modification of chemical structures to improve metabolic stability is a common practice. Stec et al. (2011) explored various 6,5-heterocycles as alternatives to enhance the metabolic stability of certain inhibitors, demonstrating the versatility of structural modifications in achieving desired biological and pharmacokinetic properties (Stec et al., 2011).

Corrosion Inhibitors

The synthesis and evaluation of derivatives for use as corrosion inhibitors is another application area. Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, showing that these compounds have promising inhibition efficiencies, indicating their potential utility in protecting materials from corrosion (Yıldırım & Cetin, 2008).

Antimycobacterial Activity

Derivatives have also been explored for their potential antimycobacterial activity. Mamolo et al. (2001) synthesized and tested [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives for in vitro antimycobacterial activity, offering a path for developing new treatments for tuberculosis and related diseases (Mamolo et al., 2001).

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-4-6-13(7-5-11)23-10-14(21)18-16-20-19-15(22-16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHUFPXLFOTIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

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